molecular formula C10H7BrO2 B13068319 4-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde

4-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde

Cat. No.: B13068319
M. Wt: 239.06 g/mol
InChI Key: STFFBBBKSGPDTI-UHFFFAOYSA-N
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Description

4-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde is a chemical compound that belongs to the indene family It is characterized by the presence of a bromine atom, a carbonyl group, and an aldehyde group attached to the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde typically involves the bromination of 1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include room temperature or slightly elevated temperatures to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures and environmental considerations are also crucial in industrial settings to handle bromine and other reagents.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 4-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid.

    Reduction: 4-Bromo-1-hydroxy-2,3-dihydro-1H-indene-2-carbaldehyde.

    Substitution: 4-Substituted-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde derivatives.

Scientific Research Applications

4-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-Oxo-2,3-dihydro-1H-indene-2-carbaldehyde: Lacks the bromine atom, making it less reactive in substitution reactions.

    4-Chloro-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    4-Fluoro-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde: Contains a fluorine atom, which can influence the compound’s electronic properties and reactivity.

Uniqueness

4-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and materials.

Properties

Molecular Formula

C10H7BrO2

Molecular Weight

239.06 g/mol

IUPAC Name

7-bromo-3-oxo-1,2-dihydroindene-2-carbaldehyde

InChI

InChI=1S/C10H7BrO2/c11-9-3-1-2-7-8(9)4-6(5-12)10(7)13/h1-3,5-6H,4H2

InChI Key

STFFBBBKSGPDTI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=C1C(=CC=C2)Br)C=O

Origin of Product

United States

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